
(2-氨基-3-氟吡啶-4-基)硼酸
描述
Synthesis Analysis
The synthesis of (2-Amino-3-fluoropyridin-4-YL)boronic acid involves protecting the amine group and then carrying out a lithium-bromine exchange, followed by the addition of trimethyl borate and then acidic hydrolysis . This process yields a 47% yield .Molecular Structure Analysis
The molecular structure of (2-Amino-3-fluoropyridin-4-YL)boronic acid is represented by the formula C5H6BFN2O2. The structure includes a boronic acid group attached to a pyridine ring, which is a six-membered ring with one nitrogen atom and a fluorine atom attached to the third carbon atom.Chemical Reactions Analysis
Boronic acids, including (2-Amino-3-fluoropyridin-4-YL)boronic acid, are known to participate in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
(2-Amino-3-fluoropyridin-4-YL)boronic acid is a white solid with a density of 1.34 g/cm3 . It has a molecular weight of 155.92 .科学研究应用
- (2-Amino-3-fluoropyridin-4-YL)boronic acid serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. These reactions allow for the synthesis of diverse organic compounds by coupling aryl or heteroaryl boronic acids with various electrophiles (e.g., aryl halides, triflates). Researchers use this method to create complex molecules for drug discovery and materials science .
- Boronic acids, including (2-Amino-3-fluoropyridin-4-YL)boronic acid , can act as fluorescent sensors. For instance, a sensor combining boronic acid and pyrene has been studied for detecting catechol and its amino derivatives (such as dopamine and DOPA). These sensors find applications in environmental monitoring and biomedical research .
- Researchers have explored the use of (2-Amino-3-fluoropyridin-4-YL)boronic acid in heterocyclization reactions with α-oxocarboxylic acids. These reactions lead to the formation of novel heterocyclic structures, which may have biological activity or serve as building blocks for drug design .
- This compound acts as a precursor to biologically active molecules. Notably:
- Researchers have explored synthetic routes to prepare 18F-substituted pyridines. These compounds are of interest as potential imaging agents for various biological applications, including positron emission tomography (PET) imaging. PET tracers labeled with fluorine-18 (^18F) allow non-invasive visualization of specific biological processes in vivo .
- Fluorine-containing substituents play a crucial role in agricultural and medicinal chemistry. Incorporating fluorine atoms into lead structures enhances the properties of agrochemicals and pharmaceuticals(2-Amino-3-fluoropyridin-4-YL)boronic acid contributes to this field by providing a fluorinated building block for further modification .
Suzuki-Miyaura Coupling Reactions
Fluorescent Sensors
Heterocyclization with α-Oxocarboxylic Acids
Biologically Active Molecules
18F-Substituted Pyridines for Imaging
Agricultural and Medicinal Chemistry
安全和危害
作用机制
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. The targets in these reactions are typically carbon atoms in organic compounds where new carbon-carbon bonds can be formed .
Mode of Action
In Suzuki-Miyaura coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst forming a bond with an electrophilic carbon atom. Transmetalation, on the other hand, involves the transfer of a nucleophilic organic group from boron to palladium . The (2-Amino-3-fluoropyridin-4-YL)boronic acid would provide the nucleophilic organic group in this process .
Biochemical Pathways
It’s known that boronic acids are used as precursors to biologically active molecules . For example, they can be used in the synthesis of heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity . These molecules can affect various biochemical pathways related to these targets.
Result of Action
As a component in suzuki-miyaura coupling reactions, this compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, including potential drug molecules .
Action Environment
The action of (2-Amino-3-fluoropyridin-4-YL)boronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a freezer , suggesting that low temperatures may be necessary for its stability. Additionally, the Suzuki-Miyaura coupling reactions in which it participates are known for their mild and functional group tolerant reaction conditions , indicating that the compound’s action can be influenced by the chemical environment.
属性
IUPAC Name |
(2-amino-3-fluoropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BFN2O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCPDXQDKCPNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)N)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3034621.png)

![2-{[(2,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034623.png)

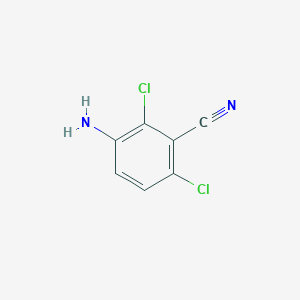
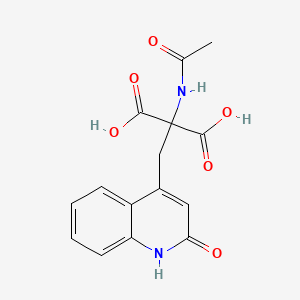
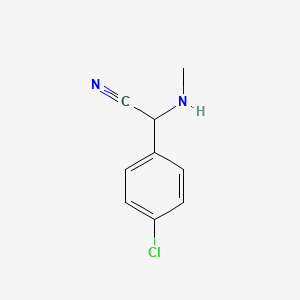
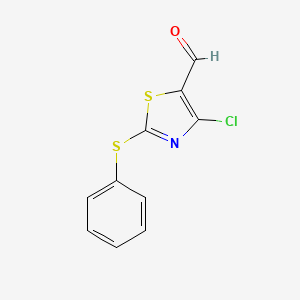
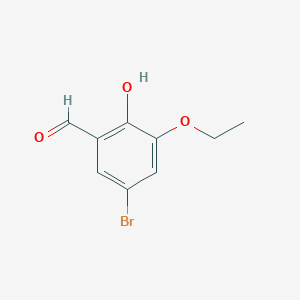
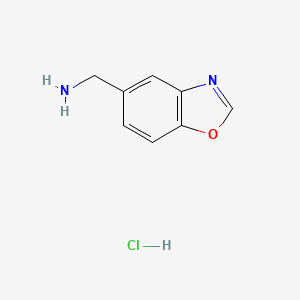
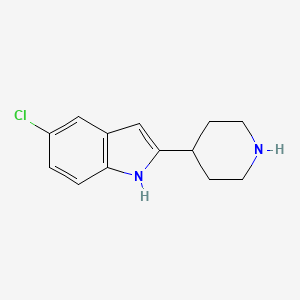

![Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid](/img/structure/B3034639.png)
![{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride](/img/structure/B3034640.png)